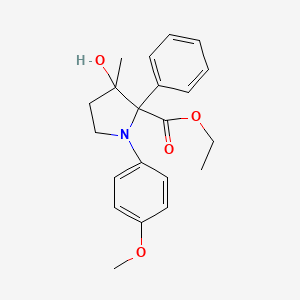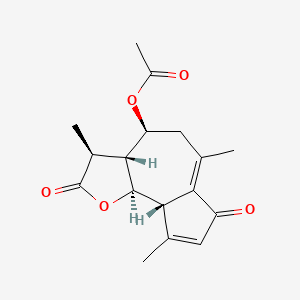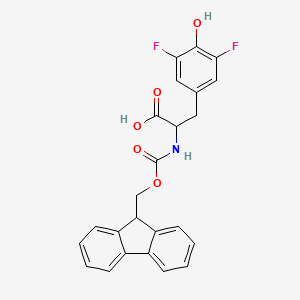
N-Fmoc-3,5-Difluoro-DL-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-3,5-Difluoro-DL-tyrosine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid tyrosine, which has been modified with two fluorine atoms at the 3 and 5 positions on the aromatic ring. This compound is used primarily in peptide synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3,5-Difluoro-DL-tyrosine typically involves the following steps:
Protection of the amino group: The amino group of 3,5-difluoro-DL-tyrosine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials and reagents are used.
Automated purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-3,5-Difluoro-DL-tyrosine undergoes several types of chemical reactions, including:
Substitution reactions: The fluorine atoms on the aromatic ring can be substituted with other groups under appropriate conditions.
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Common Reagents and Conditions
Fmoc deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution reactions: Various nucleophiles can be used to substitute the fluorine atoms, often requiring a catalyst or specific reaction conditions.
Major Products
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the nucleophiles used in substitution reactions.
Applications De Recherche Scientifique
N-Fmoc-3,5-Difluoro-DL-tyrosine has several applications in scientific research:
Peptide synthesis: It is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis.
Biological studies: The compound is used to study the effects of fluorinated amino acids on protein structure and function.
Medicinal chemistry: It is used in the design of novel pharmaceuticals, particularly those that require enhanced stability and bioavailability.
Material science: The compound is used in the development of new materials with specific properties imparted by the fluorine atoms.
Mécanisme D'action
The mechanism of action of N-Fmoc-3,5-Difluoro-DL-tyrosine involves its incorporation into peptides and proteins. The fluorine atoms can influence the electronic properties of the aromatic ring, affecting the overall structure and function of the peptide or protein. The Fmoc group serves as a protecting group during synthesis, preventing unwanted reactions at the amino group.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fmoc-3,5-Difluoro-L-tyrosine: The L-enantiomer of the compound, used in similar applications.
N-Fmoc-3,5-Difluoro-D-tyrosine: The D-enantiomer, also used in peptide synthesis.
N-Fmoc-3,5-Difluoro-L-phenylalanine: Another fluorinated amino acid derivative used in peptide synthesis.
Uniqueness
N-Fmoc-3,5-Difluoro-DL-tyrosine is unique due to its specific fluorination pattern and the presence of the Fmoc protecting group. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other applications where fluorinated amino acids are desired.
Propriétés
IUPAC Name |
3-(3,5-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOKJMQGGUHNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)

![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)
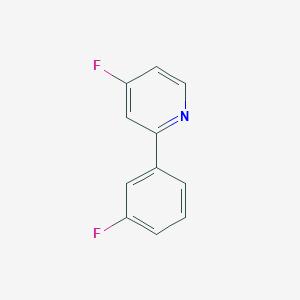
![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
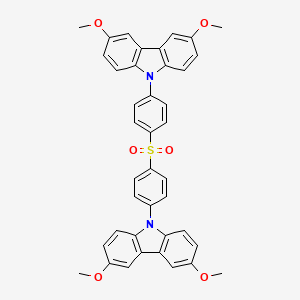
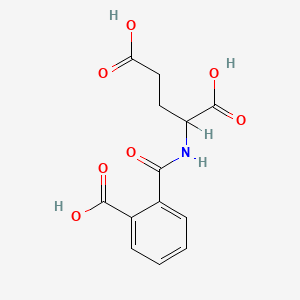
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
